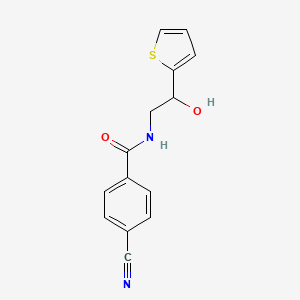

![molecular formula C25H15F3N6O4 B2972719 N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 306765-93-5](/img/structure/B2972719.png)

N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

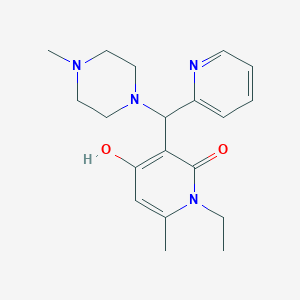

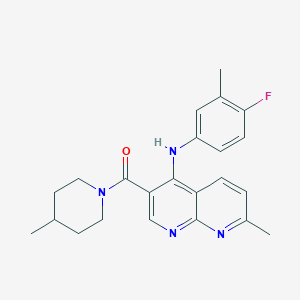

The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These types of compounds are known to have biological activity and have been studied as potential CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . These are nitrogen-rich heterocyclic moieties that are capable of binding in the biological system with a variety of enzymes and receptors .Scientific Research Applications

Synthesis and Structural Analysis

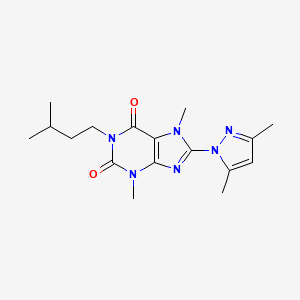

N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide represents a class of compounds with significant synthetic and structural interest. The synthesis of related triazolopyrimidine derivatives involves cyclization and heterocondensation processes. For example, the reaction with semicarbazide and subsequent cyclization with dichlorotriphenylphosphorane produces heterocondensed pyrimidines, which are further cyclized to afford 1,2,4-triazolo[1,5-c]pyrimidines (Wamhoff, Kroth, & Strauch, 1993). These synthetic pathways highlight the compound's role in generating diverse heterocyclic architectures.

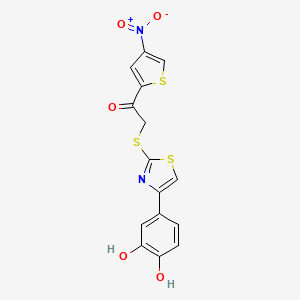

Biological Activity and Applications

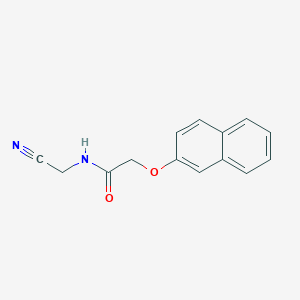

The compound and its derivatives exhibit a range of biological activities, making them subjects of pharmacological interest. For instance, a novel series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives were synthesized and assessed for their antibacterial and antifungal activity, showcasing the potential of these compounds in antimicrobial applications (Chauhan & Ram, 2019). Similarly, other triazolopyrimidine derivatives have been evaluated for their antimicrobial activity and antioxidant activity, further underlining their relevance in the search for new therapeutic agents (Gilava, Patel, Ram, & Chauhan, 2020).

Anticonvulsant Activities

The design and synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives from this chemical class have been explored for their in vivo anticonvulsant activity. These studies reveal that certain derivatives possess significant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, indicating their potential as anticonvulsant agents. The structure-activity relationship analysis suggests that specific substitutions on the phenol moiety enhance efficacy (Wang, Piao, Zhang, & Quan, 2015).

Mechanism of Action

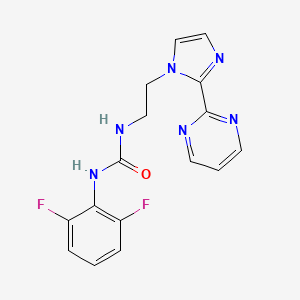

Target of Action

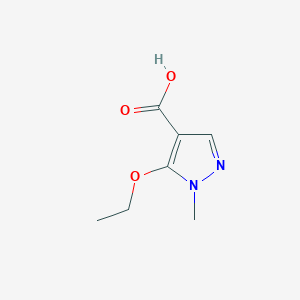

Compounds with similar structures, such as triazoles and pyrimidines, have been known to exhibit significant biological activities .

Mode of Action

It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The structure-activity relationship (SAR) studies revealed that the activity of similar compounds was due to the substitution at certain positions of the phenyl ring .

Biochemical Pathways

Nitrogen-containing heterocycles like triazoles and pyrimidines are extensively observed in nature and metabolic systems, which are vital for living creatures . These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Pharmacokinetics

The molecular weight of the compound is 5264g/mol, which could influence its pharmacokinetic properties.

Result of Action

Compounds with similar structures have shown significant inhibitory activity .

Future Directions

properties

IUPAC Name |

N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15F3N6O4/c26-25(27,28)21-14-20(15-7-3-1-4-8-15)30-24-31-22(32-33(21)24)23(35)29-16-11-17(34(36)37)13-19(12-16)38-18-9-5-2-6-10-18/h1-14H,(H,29,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCSSDJEQHUZQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15F3N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2972636.png)

![2-[3-(4-fluorophenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2972644.png)

![N1-(4-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2972645.png)

![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2972657.png)